molecular formula C15H11F3O3 B6407055 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261549-79-4

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407055
CAS RN: 1261549-79-4
M. Wt: 296.24 g/mol
InChI Key: MTDGCVBCGDQDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% (2M3TFPB) is a small organic acid with a wide range of applications in scientific research. It is primarily used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. 2M3TFPB has been studied extensively for its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of various drugs, including anti-inflammatory drugs, anticoagulants, and anti-cancer drugs. Additionally, 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of various agrochemicals, such as herbicides, insecticides, and fungicides.

Mechanism of Action

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% is believed to act as a proton donor in biochemical reactions, transferring a hydrogen atom from the 2-methoxy group to an acceptor molecule. This proton transfer facilitates the formation of a new bond between the acceptor molecule and the 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% molecule. Additionally, 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% is believed to act as a catalyst in biochemical reactions, accelerating the rate of reaction.
Biochemical and Physiological Effects
2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has been studied extensively for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators. Furthermore, 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to inhibit the enzyme thymidine kinase, which is involved in the replication of DNA.

Advantages and Limitations for Lab Experiments

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a small organic acid, which makes it easy to handle and store. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. It is relatively unstable and can decompose if not stored properly. Furthermore, it is toxic and should be handled with care.

Future Directions

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% has a wide range of potential future applications. It could be used in the synthesis of new drugs and agrochemicals, as well as in the development of new catalysts for biochemical reactions. Additionally, it could be used in the development of new inhibitors of enzymes involved in the production of inflammatory mediators. Furthermore, it could be used in the development of new inhibitors of enzymes involved in the replication of DNA. Finally, it could be used in the development of new inhibitors of enzymes involved in the metabolism of drugs and other compounds.

Synthesis Methods

2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-methoxybenzoic acid with 2-trifluoromethylphenyl bromide in the presence of a base, such as potassium carbonate. This reaction yields 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid, 95% in 95% purity. Other methods of synthesis include the reaction of 2-methoxybenzoic acid with 2-trifluoromethylphenyl chloride in the presence of a base, and the reaction of 2-methoxybenzoic acid with 2-trifluoromethylphenyl iodide in the presence of a base.

properties

IUPAC Name

2-methoxy-3-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-10(6-4-7-11(13)14(19)20)9-5-2-3-8-12(9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDGCVBCGDQDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691128
Record name 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261549-79-4
Record name 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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